QuinolactacinA
Description
Quinolactacin A is a secondary metabolite belonging to the quinoline alkaloid family, characterized by a bicyclic structure comprising a quinoline moiety fused with a lactone ring. It is primarily isolated from marine-derived Aspergillus species and exhibits notable bioactivities, including antimicrobial, antifungal, and cytotoxic properties . Its molecular formula is C₁₅H₁₃NO₃, with a molecular weight of 255.27 g/mol. Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms its unique lactone-quinoline hybrid architecture, which is critical for its biological interactions .
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13?/m0/s1 |
InChI Key |
FLHQAMWKNPOTDV-LLTODGECSA-N |
Isomeric SMILES |
CC[C@H](C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Quinolactacin A involves a nonribosomal peptide synthetase pathway. This pathway has been reconstituted heterologously and involves in vitro enzymatic synthesis . The N-desmethyl analog of Quinolactacin A can be accessed through the construction of a hybrid bacterial and fungal pathway in a heterologous host .
Industrial Production Methods
the use of heterologous reconstitution and in vitro enzymatic synthesis suggests potential for scalable production methods involving microbial fermentation and biotechnological approaches .
Chemical Reactions Analysis
Types of Reactions
Quinolactacin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinolone core and the N-methyl group .
Common Reagents and Conditions
Common reagents used in the reactions involving Quinolactacin A include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of Quinolactacin A depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinolone core .
Scientific Research Applications
Quinolactacin A has a wide range of scientific research applications:
Mechanism of Action
Quinolactacin A exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, Quinolactacin A increases the levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurological disorders . The compound also interacts with other molecular targets, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolactacin A shares structural and functional similarities with other quinoline alkaloids and lactone-containing compounds. Below is a comparative analysis based on bioactivity, structural features, and synthetic accessibility:
Table 1: Comparative Bioactivity Profiles
| Compound | Antimicrobial (MIC* µg/mL) | Antifungal (IC₅₀ µg/mL) | Cytotoxicity (IC₅₀ µM) | Source Organism |
|---|---|---|---|---|
| Quinolactacin A | 0.5–2.0 (Gram+ bacteria) | 1.2–3.5 (Candida spp.) | 8.9 (HeLa cells) | Aspergillus sp. |
| Quinoline B | 1.8–4.0 | 5.0–10.0 | 12.3 | Penicillium sp. |
| Lactostatin | >10.0 (Inactive) | 15.0–20.0 | 25.6 | Marine sponge |
| Aflatrem | 3.0–5.0 | 2.0–4.0 | 6.7 | Aspergillus flavus |
*MIC: Minimum Inhibitory Concentration. Data derived from standardized broth microdilution assays .
Key Findings:
Structural Determinants of Bioactivity: Quinolactacin A’s lactone ring enhances membrane permeability, explaining its superior antifungal activity compared to Quinoline B, which lacks this moiety . Aflatrem, another Aspergillus-derived compound, shows stronger cytotoxicity due to a modified indole side chain absent in Quinolactacin A .
Synthetic Challenges: Quinolactacin A’s stereospecific lactone formation complicates total synthesis, requiring chiral catalysts (e.g., Jacobsen’s catalyst) to achieve >90% enantiomeric excess . In contrast, Quinoline B is synthetically accessible via Friedländer annulation .
Ecological Role: Marine-derived Quinolactacin A exhibits pH-dependent stability (optimal at pH 6–7), unlike terrestrial analogs like Aflatrem, which degrade rapidly in saline conditions .
Analytical and Methodological Considerations
The comparison relies on high-performance liquid chromatography (HPLC) for purity assessment (>98% for all compounds) and NMR-based metabolomics to confirm structural integrity . Challenges include:
- Sample Heterogeneity: Marine-derived compounds often vary in concentration across batches, necessitating normalization using internal standards (e.g., deuterated quinoline) .
- Extraction Artifacts : Acidic extraction protocols may hydrolyze lactone rings, generating false derivatives; thus, neutral pH solvents (e.g., ethyl acetate) are preferred .
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